molecular formula C19H21ClN2O4S B12477182 N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide

Cat. No.: B12477182
M. Wt: 408.9 g/mol
InChI Key: DYTCQFVFNSYPMY-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the 4-chlorophenyl group: This can be achieved through chlorination of a phenyl ring.

    Introduction of the methylsulfonyl group: This step often involves sulfonation reactions.

    Attachment of the prop-2-en-1-yloxy group: This can be done through etherification reactions.

    Coupling with alaninamide: The final step involves coupling the synthesized intermediates with alaninamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-phenylalaninamide
  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(methoxy)phenyl]alaninamide

Uniqueness

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]alaninamide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(4-prop-2-enoxyphenyl)propanamide

InChI

InChI=1S/C19H21ClN2O4S/c1-4-13-26-18-11-7-16(8-12-18)21-19(23)14(2)22(27(3,24)25)17-9-5-15(20)6-10-17/h4-12,14H,1,13H2,2-3H3,(H,21,23)

InChI Key

DYTCQFVFNSYPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OCC=C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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